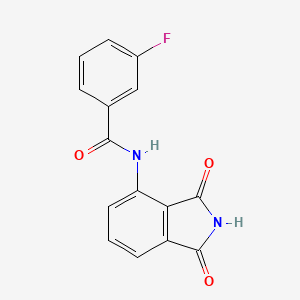
N-(1,3-二氧代异吲哚-4-基)-3-氟苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
科学研究应用
合成和可扩展生产
研究重点介绍了与 N-(1,3-二氧代异吲哚-4-基)-3-氟苯甲酰胺相关的化合物的实用且可扩展的合成路线,强调了高效合成对制药应用的重要性。例如,吉田等人(2014 年)描述了一种 YM758 单磷酸酯的有效合成方法,展示了寻找避免不稳定中间体并提高总体产率的新型合成途径而无需柱色谱分离步骤的重要性 (Yoshida et al., 2014)。
成像和诊断应用
与 N-(1,3-二氧代异吲哚-4-基)-3-氟苯甲酰胺结构相似的化合物已被探索用于使用正电子发射断层扫描 (PET) 成像实体瘤的 sigma2 受体状态。该应用对于了解肿瘤增殖至关重要,并且可以帮助癌症患者的诊断和治疗计划。例如,Tu 等人(2007 年)合成了用于 PET 成像的含氟苯甲酰胺类似物,展示了这些化合物在实体瘤成像中的潜力 (Tu et al., 2007)。
肿瘤中的细胞增殖
Dehdashti 等人(2013 年)进行了一项人体研究,以评估恶性肿瘤患者 PET 细胞增殖标记物的安全性、剂量学和成像潜力,表明类似化合物在评估肿瘤生长和对治疗的反应中发挥的作用 (Dehdashti et al., 2013)。
代谢物鉴定和药物处置
研究 N-(1,3-二氧代异吲哚-4-基)-3-氟苯甲酰胺等化合物的代谢和排泄对于药物开发至关重要,以确保安全性和有效性。Umehara 等人(2009 年)鉴定了 YM758(一种新型 If 通道抑制剂)的人类代谢物,提供了对这些代谢物的肾脏和肝脏排泄的见解,这对于了解药物的药代动力学特征至关重要 (Umehara et al., 2009)。
作用机制
Target of Action
The primary target of N-(1,3-dioxoisoindolin-4-yl)-3-fluorobenzamide is the tumor necrosis factor (TNF-α), a pro-inflammatory cytokine . TNF-α plays a crucial role in controlling several pathways, including anti-angiogenic, anti-inflammatory, and immunomodulatory pathways .
Mode of Action
N-(1,3-dioxoisoindolin-4-yl)-3-fluorobenzamide interacts with TNF-α at a molecular level, inhibiting its function . This interaction is more effective than the reference drug 5-Fluorouracil (5-FU), as demonstrated by the higher molecular binding energy of N-(1,3-dioxoisoindolin-4-yl)-3-fluorobenzamide .
Biochemical Pathways
The interaction of N-(1,3-dioxoisoindolin-4-yl)-3-fluorobenzamide with TNF-α affects several biochemical pathways. The compound’s inhibition of TNF-α disrupts the inflammatory cascade that this cytokine regulates, impacting anti-angiogenic, anti-inflammatory, and immunomodulatory pathways .
Pharmacokinetics
The compound’s effectiveness against mcf7 cells suggests it has sufficient bioavailability to exert its effects .
Result of Action
The molecular and cellular effects of N-(1,3-dioxoisoindolin-4-yl)-3-fluorobenzamide’s action include potent cytotoxicity against MCF7 cells . Among the synthesized compounds, N-(1,3-dioxoisoindolin-4-yl)-3-fluorobenzamide demonstrated the most activity against these cells, indicating its potential as an anticancer agent .
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-(1,3-dioxoisoindolin-4-yl)-3-fluorobenzamide. For instance, the compound was synthesized in water, an environmentally friendly solvent . .
生化分析
Biochemical Properties
N-(1,3-dioxoisoindolin-4-yl)-3-fluorobenzamide plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with tumor necrosis factor-alpha (TNF-α), a key regulator of the inflammatory cascade . The interaction involves inhibition of TNF-α, which can lead to anti-inflammatory effects. Additionally, N-(1,3-dioxoisoindolin-4-yl)-3-fluorobenzamide may interact with other biomolecules, such as cytokines and growth factors, influencing various signaling pathways.
Cellular Effects
The effects of N-(1,3-dioxoisoindolin-4-yl)-3-fluorobenzamide on cellular processes are profound. This compound can modulate cell signaling pathways, including those involved in inflammation and apoptosis. For instance, by inhibiting TNF-α, N-(1,3-dioxoisoindolin-4-yl)-3-fluorobenzamide can reduce the expression of pro-inflammatory genes and proteins . It also affects cellular metabolism by altering the activity of enzymes involved in metabolic pathways, potentially leading to changes in cellular energy production and utilization.
Molecular Mechanism
At the molecular level, N-(1,3-dioxoisoindolin-4-yl)-3-fluorobenzamide exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of TNF-α, inhibiting its activity and preventing the downstream signaling that leads to inflammation . This inhibition can result in decreased activation of nuclear factor-kappa B (NF-κB), a transcription factor involved in the expression of inflammatory genes. Additionally, N-(1,3-dioxoisoindolin-4-yl)-3-fluorobenzamide may influence gene expression by modulating the activity of other transcription factors and signaling molecules.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(1,3-dioxoisoindolin-4-yl)-3-fluorobenzamide can vary over time. Studies have shown that the compound remains stable under standard laboratory conditions, with minimal degradation over extended periods . Long-term exposure to N-(1,3-dioxoisoindolin-4-yl)-3-fluorobenzamide can lead to sustained inhibition of TNF-α and other inflammatory mediators, resulting in prolonged anti-inflammatory effects. The exact temporal dynamics of these effects may depend on the specific experimental conditions and the biological system being studied.
Dosage Effects in Animal Models
The effects of N-(1,3-dioxoisoindolin-4-yl)-3-fluorobenzamide in animal models are dose-dependent. At lower doses, the compound effectively inhibits TNF-α and reduces inflammation without causing significant adverse effects . At higher doses, N-(1,3-dioxoisoindolin-4-yl)-3-fluorobenzamide may exhibit toxicity, leading to adverse effects such as hepatotoxicity and nephrotoxicity. These findings highlight the importance of optimizing the dosage to achieve therapeutic benefits while minimizing potential risks.
Metabolic Pathways
N-(1,3-dioxoisoindolin-4-yl)-3-fluorobenzamide is involved in several metabolic pathways, primarily those related to inflammation and immune response. The compound interacts with enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the synthesis of pro-inflammatory mediators . By inhibiting these enzymes, N-(1,3-dioxoisoindolin-4-yl)-3-fluorobenzamide can reduce the production of prostaglandins and leukotrienes, thereby modulating the inflammatory response.
Transport and Distribution
Within cells and tissues, N-(1,3-dioxoisoindolin-4-yl)-3-fluorobenzamide is transported and distributed through various mechanisms. The compound may interact with transporters and binding proteins that facilitate its uptake and localization . Once inside the cell, N-(1,3-dioxoisoindolin-4-yl)-3-fluorobenzamide can accumulate in specific compartments, such as the cytoplasm and nucleus, where it exerts its biochemical effects.
Subcellular Localization
The subcellular localization of N-(1,3-dioxoisoindolin-4-yl)-3-fluorobenzamide is critical for its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it can interact with target proteins and enzymes . Post-translational modifications, such as phosphorylation and ubiquitination, may influence the localization and stability of N-(1,3-dioxoisoindolin-4-yl)-3-fluorobenzamide, thereby affecting its biological activity.
属性
IUPAC Name |
N-(1,3-dioxoisoindol-4-yl)-3-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9FN2O3/c16-9-4-1-3-8(7-9)13(19)17-11-6-2-5-10-12(11)15(21)18-14(10)20/h1-7H,(H,17,19)(H,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTIRAJMBCPWHQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)NC2=CC=CC3=C2C(=O)NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
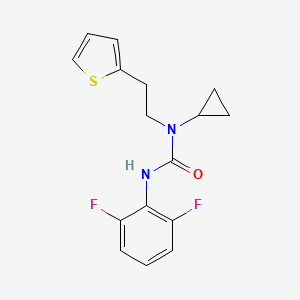
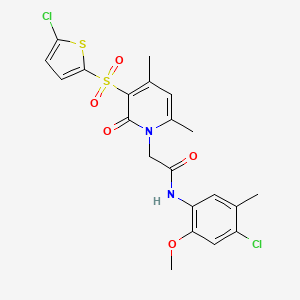
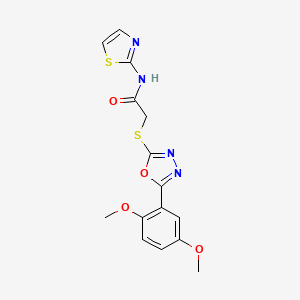

![isopropyl 1-[2-(4-chlorophenyl)-2-hydroxyethyl]-5-(hydroxymethyl)-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2598174.png)
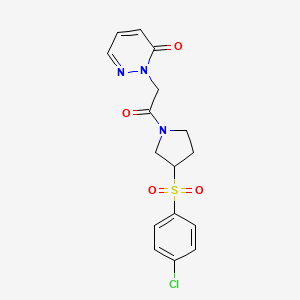

![{[3-(4-Methoxybenzyl)-6-morpholin-4-yl-4-oxo-3,4-dihydroquinazolin-2-yl]thio}acetonitrile](/img/structure/B2598181.png)
![4-{4-[(3-Fluorophenyl)methyl]piperazin-1-yl}-6-methyl-2-(pyrrolidin-1-yl)pyrimidine](/img/structure/B2598183.png)
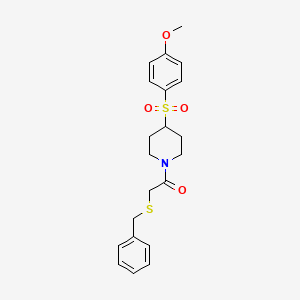
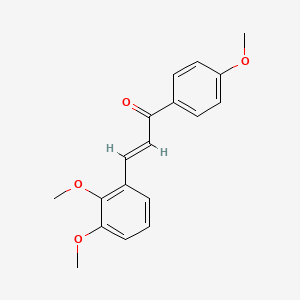
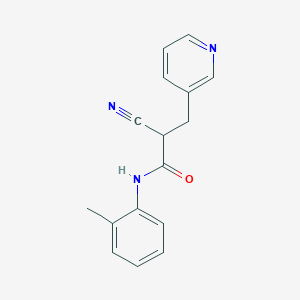
![3-Benzyl-1-methyl-6,7-dihydro-1H-thiazolo[2,3-f]purine-2,4-dione](/img/structure/B2598189.png)

